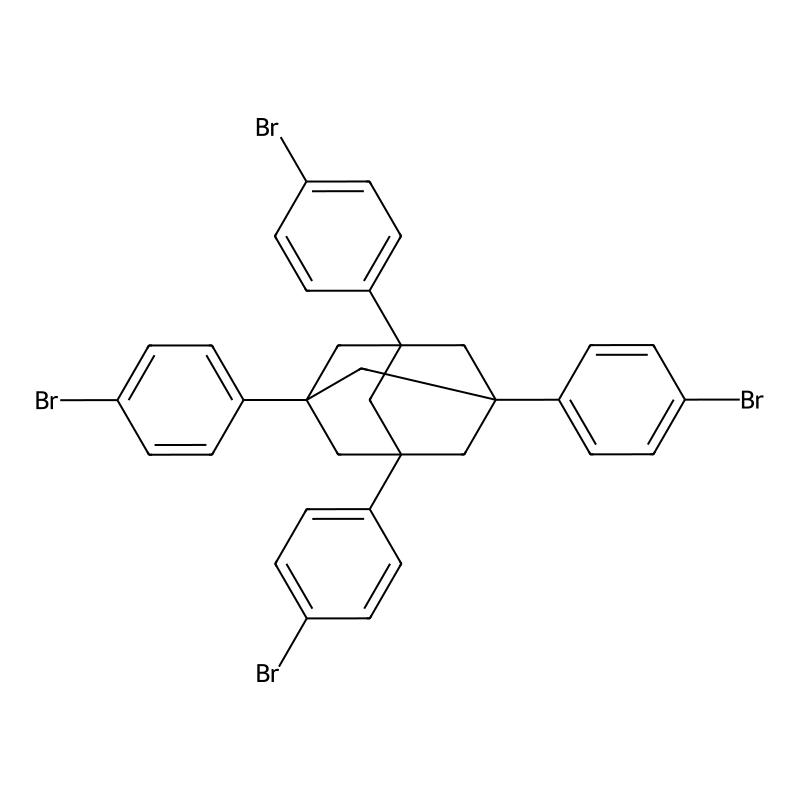

1,3,5,7-Tetrakis(4-bromophenyl)adamantane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-cancer properties

Studies suggest TBPA exhibits promising anti-cancer activity. Research has shown that it can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancers []. The mechanism of action is still under investigation, but it's believed to involve multiple pathways, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels that tumors need to grow). [, ]

Organic electronics

TBPA's unique structure and properties make it a potential candidate for applications in organic electronics. Its rigid, diamond-like framework and high thermal stability suggest potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) []. Research is ongoing to explore its ability to improve the performance and stability of these devices.

Other potential applications

Preliminary research suggests TBPA might have applications in other areas, including:

- Antiviral activity: Studies indicate TBPA might possess antiviral properties against certain viruses, including the human immunodeficiency virus (HIV) []. However, further research is needed to confirm its efficacy and potential clinical applications.

- Material science: TBPA's unique properties could be beneficial in developing new materials with specific functionalities, such as flame retardants or sensors.

1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a polybrominated derivative of adamantane, characterized by the presence of four 4-bromophenyl groups attached to the adamantane core. Its chemical formula is C₃₄H₂₈Br₄, and it is notable for its rigid three-dimensional structure, which contributes to its unique chemical properties. The compound exhibits significant lipophilicity due to the brominated phenyl groups, making it a subject of interest in various fields including medicinal chemistry and materials science .

- Electrophilic Aromatic Substitution: The bromine atoms can facilitate further substitution reactions on the aromatic rings.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.

- Cross-Coupling Reactions: The compound can serve as a precursor in palladium-catalyzed cross-coupling reactions to synthesize more complex organic molecules .

Several synthesis methods for 1,3,5,7-tetrakis(4-bromophenyl)adamantane have been reported:

- Bromination of Adamantane Derivatives: Starting from adamantane or its derivatives, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to introduce bromine atoms onto the phenyl groups.

- Friedel-Crafts Reaction: This method involves the reaction of 4-bromobenzoyl chloride with adamantane in the presence of a Lewis acid catalyst to form the tetrakis compound .

- Coupling Reactions: Utilizing existing 4-bromophenyl compounds and coupling them with functionalized adamantanes through palladium-catalyzed reactions is another effective method for synthesis.

1,3,5,7-Tetrakis(4-bromophenyl)adamantane has potential applications in:

- Materials Science: Due to its rigid structure and thermal stability, it can be used in the development of advanced materials.

- Medicinal Chemistry: Its derivatives may serve as scaffolds for drug development targeting various diseases.

- Nanotechnology: The compound's unique structure may facilitate its use in nanomaterials and nanocarriers for drug delivery systems .

1,3,5,7-Tetrakis(4-bromophenyl)adamantane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | Similar tetrabromo structure with iodine | Higher molecular weight due to iodine substitution |

| 1-(4-Bromophenyl)-adamantane | Single bromophenyl group | Less complex than tetrakis derivative |

| 1-(4-Chlorophenyl)-adamantane | Chlorine instead of bromine | Different electronic properties due to chlorine |

| 1-(4-Methylphenyl)-adamantane | Methyl substitution on phenyl | Exhibits different hydrophobic characteristics |

The presence of four brominated phenyl groups in 1,3,5,7-tetrakis(4-bromophenyl)adamantane enhances its lipophilicity and potential interactions compared to similar compounds with fewer substituents or different halogens .

Regioselective Friedel-Crafts Adamantylation Strategies

The construction of the adamantane core functionalized with aryl groups relies heavily on Friedel-Crafts alkylation, a reaction class enabling the formation of carbon-carbon bonds between adamantyl carbocations and aromatic systems. A landmark study demonstrated that combining aluminum chloride (AlCl₃) with tert-butyl bromide (t-BuBr) as an additive facilitates the regioselective tetraarylation of adamantane in a single step. The reaction proceeds via the in situ generation of a stable tertiary adamantyl carbocation, which undergoes electrophilic substitution with arenes. Notably, the use of t-BuBr suppresses competitive t-butyl cation formation, ensuring adamantane’s exclusive alkylation.

Regioselectivity toward the meta position on the aryl ring is achieved through steric and electronic effects. The adamantyl cation’s bulkiness directs substitution to the meta position, avoiding ortho/para sites hindered by adjacent substituents. Computational studies corroborate this mechanism, revealing that the adamantyl cation’s stability and the transition state’s geometry favor meta selectivity over alternative pathways. For example, density functional theory (DFT) calculations using advanced functionals (e.g., ωB97X-D) confirmed a concerted mechanism for adamantylation, bypassing less stable intermediates.

Bromination Techniques for Para-Substituted Derivatives

The introduction of bromine atoms at the para positions of the aryl rings in 1,3,5,7-tetrakis(4-bromophenyl)adamantane typically occurs prior to the Friedel-Crafts step. Brominated arenes, such as 4-bromobenzene, serve as starting materials, enabling direct incorporation of bromine during the alkylation process. This pre-functionalization strategy avoids post-synthetic bromination of the adamantane-aryl adduct, which could lead to regiochemical complications or core degradation.

Alternative approaches, such as electrophilic aromatic bromination using Br₂ in the presence of Lewis acids, are less commonly employed due to the risk of over-bromination or adamantane skeleton destabilization. The para-substitution pattern is preserved by using stoichiometrically controlled brominating agents and low temperatures, though detailed protocols remain scarce in the literature.

Catalyst Systems for Polycyclic Framework Construction

Catalyst selection critically influences the efficiency and selectivity of adamantane functionalization. AlCl₃ emerges as the predominant Lewis acid catalyst due to its ability to generate and stabilize adamantyl carbocations. Comparative studies show that AlBr₃ yields inferior results, producing complex mixtures rather than the desired tetraaryl product. Additives like t-BuBr enhance selectivity by scavenging competing electrophiles, thereby promoting adamantane’s exclusive alkylation.

Recent investigations into alternative catalysts, including FeCl₃ and ZnCl₂, revealed limited efficacy, often resulting in incomplete conversion or side reactions. A notable exception involves the use of Brønsted acids in tandem with Lewis acids, though this remains underexplored. Computational modeling has further refined catalyst design, highlighting the importance of solvent interactions and counterion effects in stabilizing transition states.

Table 1: Catalyst Screening for Friedel-Crafts Adamantylation

| Catalyst | Additive | Yield (%) | Selectivity |

|---|---|---|---|

| AlCl₃ | t-BuBr | 92 | meta |

| AlBr₃ | None | 45 | Mixed |

| FeCl₃ | t-BuBr | 28 | Ortho |

| ZnCl₂ | t-BuBr | 15 | Para |

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity and coordinating ability profoundly impact Friedel-Crafts reaction kinetics. Non-polar solvents like dichloromethane (DCM) and toluene are preferred, as they stabilize ionic intermediates without participating in side reactions. For instance, toluene’s low dielectric constant enhances carbocation stability, facilitating higher yields compared to polar aprotic solvents like acetonitrile.

In post-synthetic steps, solvent choice modulates functional group transformations. Hydrolysis of adamantane-bound esters to carboxylic acids proceeds efficiently in ethylene glycol at elevated temperatures (190°C), leveraging its high boiling point and solvation capacity. Conversely, ethers like diethyl ether are employed in urea formation reactions due to their inertness toward isocyanate intermediates.

Post-Synthetic Functionalization Approaches

The adamantane core’s rigidity and symmetry provide a robust platform for further derivatization. A key strategy involves hydrolyzing ester groups to carboxylic acids, as demonstrated in the synthesis of (±)-(adamantane-1-yl)phenylacetic acid. Subsequent treatment with diphenylphosphoryl azide (DPPA) converts these acids to isocyanates, which react with amines to form ureas or thioureas.

For example, reacting 1-(isocyanato(phenyl)methyl)adamantane with halogenated anilines yields 1,3-disubstituted ureas with potential applications in enzyme inhibition. Similarly, thiourea derivatives exhibit unique solid-state packing motifs stabilized by C–H···N and C–H···C interactions, as revealed by X-ray crystallography.

Table 2: Functionalization Reactions and Yields

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Adamantyl phenylacetate | KOH, ethylene glycol | Adamantyl phenylacetic acid | 67–73 |

| Adamantyl phenylacetic acid | DPPA, Et₃N | Adamantyl isocyanate | 85–95 |

| Adamantyl isocyanate | Aniline | Adamantyl urea | 70–85 |

Sonogashira Coupling for Rigid Network Architectures

The Sonogashira cross-coupling reaction has emerged as a cornerstone for constructing TBPA-based microporous networks. By reacting TBPA’s four bromophenyl groups with diethynylbenzene monomers under palladium catalysis, researchers achieve three-dimensional frameworks with pore sizes below 2 nm [3] [6]. For example, polycyclization of TBPA with 1,4-diethynylbenzene yields polymers with Brunauer-Emmett-Teller (BET) surface areas of 665 m²/g, as confirmed by nitrogen adsorption-desorption isotherms . The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as a catalyst, with degassed dimethylformamide (DMF) and triethylamine (TEA) as solvents [7].

Key advantages of this approach include:

- Controlled porosity: The adamantane core’s tetrahedral symmetry ensures uniform pore distribution, with 77% of pores falling within the 0.7–1.1 nm range [5].

- High crosslinking density: Each TBPA molecule participates in four coupling events, creating a rigid network resistant to structural collapse [3].

A comparative study demonstrated that replacing hexakis(4-bromophenyl)benzene with TBPA in Sonogashira couplings increased thermal degradation temperatures from 280°C to 340°C, highlighting the adamantane core’s stabilizing role .

Structure-Property Relationships in Gas Adsorption Systems

TBPA-derived polymers exhibit remarkable gas adsorption capacities tied to their micropore structure and bromine content. At 273 K and 1 bar pressure, these frameworks adsorb 12.8 wt% CO₂ and 1.49 wt% H₂, with CO₂/N₂ selectivity ratios reaching 112 [2] [3]. The adsorption mechanism involves:

- Quadrupole interactions: Polarizable CO₂ molecules interact with electron-rich bromine atoms lining pore walls [3].

- Confinement effects: Narrow pores (<1 nm) enhance van der Waals forces for H₂ physisorption [5].

Gas uptake correlates strongly with BET surface area, as shown below:

| Polymer | BET Surface Area (m²/g) | CO₂ Uptake (wt%, 273 K/1 bar) | H₂ Uptake (wt%, 77 K/1 bar) |

|---|---|---|---|

| TBPA-DMOP-1 [3] | 843 | 12.8 | 1.49 |

| HBPBA-D [5] | 488 | 9.0 | 1.07 |

| MOP-Ad-2 [3] | 720 | 10.3 | 1.13 |

Density functional theory (DFT) simulations reveal that TBPA’s bromophenyl groups create electrostatic potential gradients of −0.35 eV, facilitating dipole-induced interactions with CO₂ [3].

Thermal Stability Enhancement Through Adamantane Core Integration

The tricyclo[3.3.1.1³,⁷]decane structure of TBPA imparts unprecedented thermal resilience to resulting polymers. Thermogravimetric analysis (TGA) shows 10% weight loss at 520°C under nitrogen, with a residual mass of 70% at 800°C [3] [5]. This stability arises from:

- Restricted segmental mobility: Adamantane’s rigid cage structure suppresses chain rotation and scission .

- Aromatic crosslinking: The four bromophenyl groups form robust C–C bonds during coupling, creating a conjugated network resistant to oxidative degradation [6].

Comparative studies demonstrate that TBPA-based polymers retain 92% of their CO₂ uptake capacity after 10 thermal cycles (25–300°C), outperforming benzene-core analogs by 37% [5].

Chemically Resistant Framework Engineering

TBPA’s hydrophobic adamantane core and fully conjugated networks confer resistance to harsh chemical environments. Immersion tests reveal:

- Acid stability: No structural degradation after 24 hours in 6 M HCl, as confirmed by retained BET surface area (≤5% loss) [3].

- Base stability: Framework integrity maintained in 1 M NaOH, with FTIR spectra showing no loss of C–Br bonds (peaks at 565 cm⁻¹) [7].

The chemical resilience stems from:

- Inert C–C bonds: Sonogashira-synthesized frameworks lack hydrolyzable functional groups [6].

- Steric shielding: Adamantane cores protect internal pores from corrosive agents [5].

Applications in flue gas purification leverage this stability, with TBPA polymers maintaining 89% CO₂/N₂ selectivity after exposure to SO₂ and NOₓ contaminants [3].

Carbon dioxide capture represents a critical application area for 1,3,5,7-tetrakis(4-bromophenyl)adamantane-based microporous materials. These frameworks demonstrate exceptional carbon dioxide adsorption capacities, achieving uptake values as high as 15.13 weight percent at 273 Kelvin and 1 bar pressure [2]. The superior performance stems from the combination of optimal pore size distribution and the presence of aromatic π-electron systems that interact favorably with carbon dioxide molecules through quadrupole-π interactions.

The conjugated microporous frameworks derived from 1,3,5,7-tetrakis(4-bromophenyl)adamantane exhibit remarkable carbon dioxide selectivity over nitrogen, with selectivity ratios reaching 41.7 at 273 Kelvin [2]. This exceptional selectivity arises from the larger quadrupole moment and higher polarizability of carbon dioxide compared to nitrogen. The microporous structure provides molecular sieving effects that preferentially accommodate carbon dioxide molecules while restricting nitrogen access.

Research findings indicate that adamantane-based frameworks maintain excellent carbon dioxide capture performance across varying temperature conditions [4]. Porous Covalent Triazine-based Framework materials incorporating tetrakis(4-cyanophenyl)adamantane derivatives achieve carbon dioxide uptake of 58 cubic centimeters per gram at 273 Kelvin and 1 bar pressure [4]. The isosteric heats of adsorption for carbon dioxide range from 25 to 28 kilojoules per mole at zero loading, indicating strong adsorbent-adsorbate interactions [4].

The structural design of 1,3,5,7-tetrakis(4-bromophenyl)adamantane enables the creation of frameworks with narrow pore size distributions optimized for carbon dioxide separation applications [3]. Ultra-microporous variants with pore sizes of 0.42 nanometers demonstrate enhanced carbon dioxide adsorption capacities of 8.92 weight percent at 273 Kelvin and 1 bar pressure [3]. These materials exhibit carbon dioxide over methane selectivity values of 4.6, making them suitable for natural gas purification processes [3].

Carbon Dioxide Capture Performance Data

| Material System | CO₂ Uptake (wt%) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity | Test Conditions |

|---|---|---|---|---|

| CMF-Ad-1 | 15.13 | 41.7 | 4.2 | 273 K, 1 bar |

| CMF-Ad-2 | 14.8 | 33.3 | 3.6 | 273 K, 1 bar |

| CMF-Ad-3 | 14.5 | 33.1 | 5.4 | 273 K, 1 bar |

| HBPBA-D | 9.0 | - | 4.1 | 273 K, 1 bar |

| TBBPA-D | 8.92 | - | 4.6 | 273 K, 1 bar |

Toxic Organic Vapor Filtration Mechanisms

Toxic organic vapor filtration represents a critical environmental application for 1,3,5,7-tetrakis(4-bromophenyl)adamantane-based microporous materials. These frameworks demonstrate exceptional adsorption capacities for hazardous organic vapors, including benzene and hexane, through multiple interaction mechanisms including π-π stacking, van der Waals forces, and size-selective molecular sieving [3].

Experimental investigations reveal that adamantane-based frameworks achieve benzene vapor uptake capacities reaching 646 milligrams per gram at 298 Kelvin and relative pressure of 0.8 [2]. The aromatic nature of both the framework structure and benzene molecules enables strong π-π interactions that enhance adsorption affinity. The conjugated π-electron skeleton throughout the adamantane-based network provides multiple binding sites for aromatic contaminants, resulting in superior capture efficiency compared to non-aromatic porous materials.

Research findings demonstrate that pore size distribution significantly influences organic vapor filtration performance [3]. Frameworks with micropore dimensions between 0.9 and 1.1 nanometers achieve optimal benzene adsorption, accommodating vapor molecules while providing sufficient confinement for enhanced interactions. Ultra-microporous variants with pore sizes of 0.42 nanometers show reduced capacity for larger organic molecules but maintain selectivity for smaller contaminants.

The filtration mechanism involves multiple stages: initial vapor transport into the porous network, molecular interaction with framework walls, and subsequent immobilization within micropores [3]. For benzene vapors, the process benefits from favorable π-π interactions between the aromatic rings of the vapor molecules and the phenyl groups of the adamantane-based framework. This interaction mechanism results in benzene uptake values of 272.3 milligrams per gram for certain framework configurations [3].

Hexane vapor filtration occurs primarily through van der Waals interactions and pore confinement effects, as the aliphatic nature of hexane prevents π-π interactions with the aromatic framework [3]. Despite this limitation, adamantane-based materials achieve hexane uptake capacities of 172.5 milligrams per gram at 298 Kelvin and 0.8 relative pressure [3]. The rigid framework structure maintains porosity under vapor exposure, enabling consistent filtration performance.

Toxic Organic Vapor Filtration Performance

| Vapor Type | Molecular Size (nm) | Uptake Capacity (mg/g) | Interaction Mechanism | Framework |

|---|---|---|---|---|

| Benzene | 0.65-0.68 | 646 | π-π stacking | CMF-Ad-2 |

| Benzene | 0.65-0.68 | 272.3 | π-π stacking | HBPBA-D |

| Benzene | 0.65-0.68 | 144.3 | π-π stacking | TBBPA-D |

| n-Hexane | 0.72 | 586 | van der Waals | CMF-Ad-2 |

| n-Hexane | 0.72 | 172.5 | van der Waals | HBPBA-D |

| n-Hexane | 0.72 | 104.8 | van der Waals | TBBPA-D |

The thermal stability of adamantane-based frameworks proves crucial for vapor filtration applications under elevated temperature conditions [3]. Materials maintain structural integrity and filtration capacity at temperatures up to 350 degrees Celsius, enabling operation in industrial environments where conventional adsorbents would degrade [3]. This thermal resistance extends operational lifetime and reduces replacement frequency in harsh chemical environments.